(R)-(-)-VAPOL hydrogenphosphate

Catalog No.
S2858953
CAS No.
871130-18-6
M.F
C40H25O4P
M. Wt
600.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-VAPOL hydrogenphosphate

CAS Number

871130-18-6

Product Name

(R)-(-)-VAPOL hydrogenphosphate

IUPAC Name

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide

Molecular Formula

C40H25O4P

Molecular Weight

600.61

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)

InChI Key

YKIJNEDTUDPMNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9

Solubility

not available

Desymmetrization of meso-Aziridines

(R)-(-)-VAPOL hydrogenphosphate demonstrates efficiency in the desymmetrization of meso-aziridines, which are cyclic three-membered ring compounds containing a nitrogen atom. This process involves breaking the symmetry of the molecule to generate enantiomerically pure products. A study published in the Royal Society of Chemistry journal "[Chemical Communications]" demonstrates the catalyst's effectiveness in achieving high enantioselectivities in desymmetrization reactions.

Asymmetric Aza-Darzens Aziridine Synthesis

The catalyst plays a crucial role in the asymmetric aza-Darzens aziridine synthesis, a reaction that forms C-N bonds with high enantioselectivity. This reaction holds significance in the synthesis of various biologically active compounds. A research article published in the "[Journal of the American Chemical Society]" details the application of (R)-(-)-VAPOL hydrogenphosphate in achieving excellent enantioselectivities in aza-Darzens reactions.

Enantioselective Ring-Opening of Mono- and Bicyclic N-Acyl meso-Aziridines

This catalyst enables the enantioselective ring-opening of mono- and bicyclic N-acyl meso-aziridines, another strategy for generating enantiopure products from achiral starting materials. A publication in the "[Tetrahedron Letters]" journal showcases the catalyst's ability to promote these ring-opening reactions with high enantioselectivities.

Other Applications

Beyond the aforementioned examples, (R)-(-)-VAPOL hydrogenphosphate finds application in various other research areas, including:

  • Condensation of aldehydes with amino benzenesulfonamides
  • Pictet-Spengler reactions

(R)-(-)-VAPOL hydrogenphosphate, with the chemical formula C₄₀H₂₅O₄P and CAS number 871130-18-6, is a chiral compound that serves as a versatile catalyst in organic synthesis. It is primarily recognized for its role as a chiral Bronsted acid catalyst, facilitating various asymmetric transformations in organic chemistry . The compound is derived from VAPOL, a vaulted biaryl compound known for its unique structural characteristics which contribute to its catalytic properties .

, including:

  • Desymmetrization of meso-aziridines: This reaction allows for the conversion of symmetrical aziridines into enantiomerically enriched products.
  • Asymmetric aza-Darzens aziridine synthesis: This method utilizes the compound to generate aziridines with high enantioselectivity.
  • Enantioselective ring-opening reactions: The compound can catalyze the ring-opening of epoxides and aziridines, leading to chiral alcohols and amines .

These reactions highlight the compound's utility in synthesizing complex organic molecules with high stereochemical control.

While specific biological activities of (R)-(-)-VAPOL hydrogenphosphate are not extensively documented, its role as a chiral catalyst suggests potential applications in drug synthesis and development. The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals, where the efficacy and safety of drugs can be significantly affected by their stereochemistry .

The synthesis of (R)-(-)-VAPOL hydrogenphosphate typically involves several steps:

  • Preparation of VAPOL: VAPOL is synthesized through phenol coupling reactions involving naphthol derivatives.
  • Formation of Hydrogen Phosphate: The introduction of phosphoric acid into the VAPOL structure results in the formation of (R)-(-)-VAPOL hydrogenphosphate.
  • Resolution Techniques: Various resolution methods can be employed to isolate the desired enantiomer, often involving salt formation with chiral amines or other resolving agents .

These methods underscore the complexity and precision required in synthesizing this chiral compound.

(R)-(-)-VAPOL hydrogenphosphate has several applications in organic chemistry:

  • Catalyst in Asymmetric Synthesis: It is widely used for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical applications.
  • Chiral Reagent: The compound acts as a chiral reagent in various reactions, enhancing selectivity and yield.
  • Research Tool: It serves as a valuable tool for studying reaction mechanisms and developing new catalytic processes .

Interaction studies involving (R)-(-)-VAPOL hydrogenphosphate primarily focus on its catalytic interactions with substrates during asymmetric transformations. These studies reveal insights into the mechanism by which the catalyst influences reaction pathways and selectivity. The effectiveness of (R)-(-)-VAPOL hydrogenphosphate as a catalyst can be evaluated through kinetic studies and comparison with other chiral catalysts .

Several compounds exhibit similarities to (R)-(-)-VAPOL hydrogenphosphate, particularly in their roles as chiral catalysts. Here are some notable examples:

Compound NameStructure TypeUnique Features
VAPOLVaulted BiarylKnown for its unique vaulted structure enhancing reactivity.
(S)-(-)-VAPOL hydrogenphosphateChiral Bronsted AcidEnantiomeric counterpart with similar catalytic properties.
BINAPBinasal PhosphineWidely used in asymmetric synthesis but lacks vaulted structure.
Phosphoric Acid DerivativesVarious StructuresCommonly used as acids but less selective than VAPOL derivatives.

The uniqueness of (R)-(-)-VAPOL hydrogenphosphate lies in its specific structural characteristics

XLogP3

10.6

Dates

Modify: 2023-08-17

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